3-(4-Ethylpiperazine-1-carbonyl)adamantan-1-ol
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Overview
Description
3-(4-Ethylpiperazine-1-carbonyl)adamantan-1-ol is a compound that combines the structural features of adamantane and piperazine. Adamantane is a polycyclic hydrocarbon known for its stability and rigidity, while piperazine is a heterocyclic organic compound commonly used in pharmaceuticals. The combination of these two structures results in a compound with unique chemical and physical properties, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethylpiperazine-1-carbonyl)adamantan-1-ol typically involves the reaction of adamantan-1-ol with 4-ethylpiperazine-1-carbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethylpiperazine-1-carbonyl)adamantan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the adamantane moiety can be oxidized to form a ketone.
Reduction: The carbonyl group in the piperazine moiety can be reduced to form an alcohol.
Substitution: The hydrogen atoms in the adamantane ring can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 3-(4-Ethylpiperazine-1-carbonyl)adamantan-1-one.
Reduction: Formation of this compound.
Substitution: Formation of various substituted adamantane derivatives.
Scientific Research Applications
3-(4-Ethylpiperazine-1-carbonyl)adamantan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly for its stability and ability to penetrate biological membranes.
Industry: Utilized in the development of advanced materials and polymers due to its rigid structure.
Mechanism of Action
The mechanism of action of 3-(4-Ethylpiperazine-1-carbonyl)adamantan-1-ol involves its interaction with specific molecular targets and pathways. The adamantane moiety provides rigidity and stability, allowing the compound to effectively bind to its targets. The piperazine moiety can interact with various receptors and enzymes, modulating their activity. This dual functionality makes the compound a versatile tool in both chemical and biological research .
Comparison with Similar Compounds
Similar Compounds
Adamantan-1-ol: Shares the adamantane core but lacks the piperazine moiety.
4-Ethylpiperazine-1-carbonyl chloride: Contains the piperazine moiety but lacks the adamantane core.
1-Adamantylamine: Contains the adamantane core with an amine group instead of the piperazine moiety.
Uniqueness
3-(4-Ethylpiperazine-1-carbonyl)adamantan-1-ol is unique due to the combination of the adamantane and piperazine structures. This combination imparts both rigidity and flexibility, making it suitable for a wide range of applications. Its ability to undergo various chemical reactions and its potential bioactivity further enhance its value in research and industry .
Properties
Molecular Formula |
C17H28N2O2 |
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Molecular Weight |
292.4 g/mol |
IUPAC Name |
(4-ethylpiperazin-1-yl)-(3-hydroxy-1-adamantyl)methanone |
InChI |
InChI=1S/C17H28N2O2/c1-2-18-3-5-19(6-4-18)15(20)16-8-13-7-14(9-16)11-17(21,10-13)12-16/h13-14,21H,2-12H2,1H3 |
InChI Key |
ISSDMGAWOQIQGT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C23CC4CC(C2)CC(C4)(C3)O |
Origin of Product |
United States |
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